4-Methoxyethoxymethoxybenzyl cyanide
Description
4-Methoxybenzyl cyanide (CAS referenced as 4-Methoxyphenylacetonitrile in ) is a benzyl cyanide derivative featuring a methoxy (-OCH₃) substituent at the para position of the benzene ring. This compound is structurally characterized by a cyanide (-CN) group attached to a benzyl moiety, making it a versatile intermediate in organic synthesis. It is widely used in pharmaceuticals, agrochemicals, and specialty chemical production due to its reactivity in nucleophilic substitution and coupling reactions.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[4-(2-methoxyethoxymethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C12H15NO3/c1-14-8-9-15-10-16-12-4-2-11(3-5-12)6-7-13/h2-5H,6,8-10H2,1H3 |
InChI Key |
IJWGZMPHYIICEU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes:
- Functional Group Impact : The presence of -CN in 4-Methoxybenzyl cyanide enhances its electrophilicity compared to analogs like 4-Methoxybenzylamine (-NH₂) or 3-Methoxybenzyl bromide (-Br). Thiocyanate (-SCN) and isothiocyanate (-NCS) derivatives exhibit distinct reactivity in sulfur-mediated coupling reactions.
- Substituent Position : The para-methoxy group in 4-Methoxybenzyl cyanide improves steric accessibility for reactions compared to ortho-substituted derivatives like 4-Methoxy-2-methyl benzyl cyanide.
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